molecular formula C44H26O4 B13640926 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde

Cat. No.: B13640926
M. Wt: 618.7 g/mol
InChI Key: NJYKWBKGOXZXIC-UHFFFAOYSA-N
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Description

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde: is a complex organic compound characterized by multiple formyl groups attached to a phenyl backbone. This compound is notable for its unique structure, which includes a buta-1,3-diynyl linkage, making it a subject of interest in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common approach includes the following steps:

  • Formation of the Buta-1,3-diynyl Linkage:

      Reagents: 1,3-dibromo-2-butyne and a suitable base (e.g., potassium tert-butoxide).

      Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.

  • Attachment of Formyl Groups:

      Reagents: 4-formylphenylboronic acid and a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

      Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 80°C).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde undergoes various chemical reactions, including:

  • Oxidation:

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media at room temperature.

      Products: Oxidation of formyl groups to carboxylic acids.

  • Reduction:

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents like diethyl ether or tetrahydrofuran.

      Products: Reduction of formyl groups to primary alcohols.

  • Substitution:

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Performed in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Formation of imines or thioethers.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with unique electronic properties.

Biology and Medicine:

    Drug Development: Investigated for potential use in the synthesis of pharmaceutical intermediates.

    Biological Probes: Utilized in the design of fluorescent probes for biological imaging.

Industry:

    Electronics: Applied in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of 4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The buta-1,3-diynyl linkage provides rigidity to the molecule, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate enzymes by forming covalent adducts with active site residues.

    Receptors: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

    1,3,5-Tris(4-formylphenyl)benzene: Similar structure but lacks the buta-1,3-diynyl linkage.

    2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine core instead of a phenyl backbone.

Uniqueness:

    Structural Complexity: The presence of the buta-1,3-diynyl linkage and multiple formyl groups makes it structurally unique.

    Reactivity: The compound’s reactivity is influenced by the electronic effects of the formyl groups and the rigidity of the buta-1,3-diynyl linkage, distinguishing it from other similar compounds.

Properties

Molecular Formula

C44H26O4

Molecular Weight

618.7 g/mol

IUPAC Name

4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]buta-1,3-diynyl]-5-(4-formylphenyl)phenyl]benzaldehyde

InChI

InChI=1S/C44H26O4/c45-27-31-5-13-37(14-6-31)41-21-35(22-42(25-41)38-15-7-32(28-46)8-16-38)3-1-2-4-36-23-43(39-17-9-33(29-47)10-18-39)26-44(24-36)40-19-11-34(30-48)12-20-40/h5-30H

InChI Key

NJYKWBKGOXZXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C#CC#CC3=CC(=CC(=C3)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O

Origin of Product

United States

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